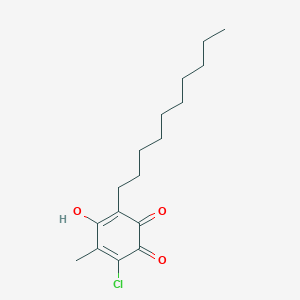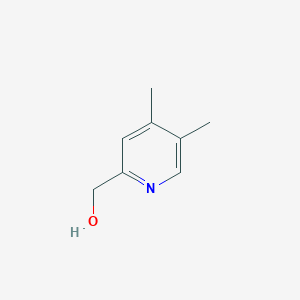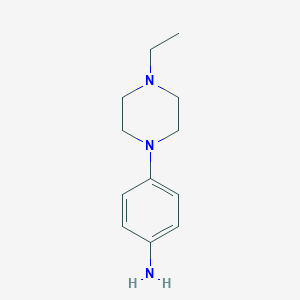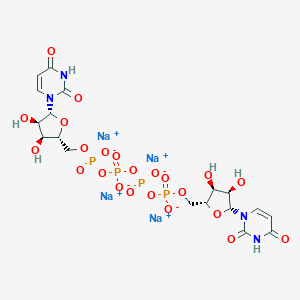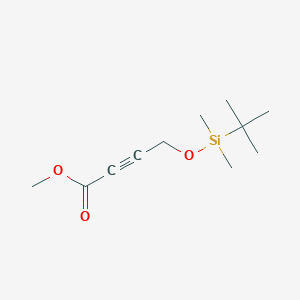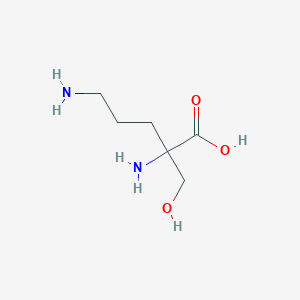
2,5-Diamino-2-(hydroxymethyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diamino-2-(hydroxymethyl)pentanoic acid, also known as DAP, is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. This compound is composed of two amino groups, one hydroxyl group, and a methyl group attached to a pentanoic acid backbone. In
科学研究应用
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and biotechnology. One of the main applications of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have been shown to have improved stability, bioavailability, and activity compared to their peptide counterparts.
作用机制
The mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is not fully understood, but it is believed to be mediated through its interaction with various proteins and enzymes in the body. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
生化和生理效应
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can inhibit the activity of enzymes involved in the biosynthesis of various molecules, including nucleotides and amino acids. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its high yield of synthesis and low cost. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have improved stability and bioavailability compared to their peptide counterparts. However, one limitation of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its potential toxicity, as high concentrations of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid have been shown to be cytotoxic to cells.
未来方向
There are several future directions for research on 2,5-Diamino-2-(hydroxymethyl)pentanoic acid. One area of interest is the development of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics for use as therapeutic agents in various diseases, including cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its interactions with various proteins and enzymes in the body. Finally, the potential toxicity of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid needs to be further investigated to ensure its safety for use in therapeutic applications.
Conclusion:
In conclusion, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. Its high yield of synthesis and low cost make it an attractive building block for the synthesis of peptidomimetics. However, its potential toxicity needs to be further investigated to ensure its safety for use in therapeutic applications. Further research is needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its potential applications in various diseases.
合成方法
2,5-Diamino-2-(hydroxymethyl)pentanoic acid can be synthesized through a variety of methods, including the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium cyanoborohydride. Both methods result in the formation of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid with high yields.
属性
CAS 编号 |
111767-05-6 |
|---|---|
产品名称 |
2,5-Diamino-2-(hydroxymethyl)pentanoic acid |
分子式 |
C6H14N2O3 |
分子量 |
162.19 g/mol |
IUPAC 名称 |
2,5-diamino-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,7-8H2,(H,10,11) |
InChI 键 |
RJKHSEVDLVVSAK-UHFFFAOYSA-N |
SMILES |
C(CC(CO)(C(=O)O)N)CN |
规范 SMILES |
C(CC(CO)(C(=O)O)N)CN |
同义词 |
L-Ornithine, 2-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



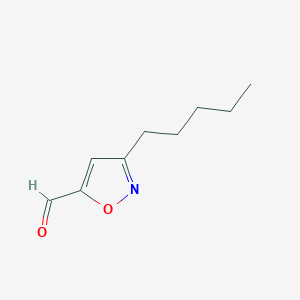
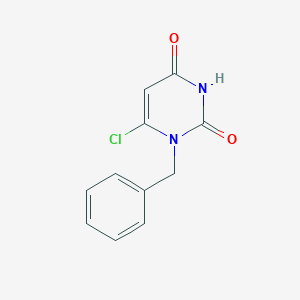
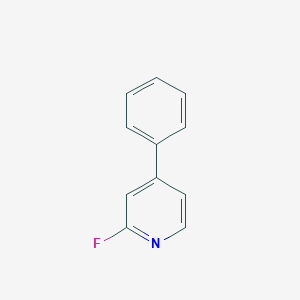
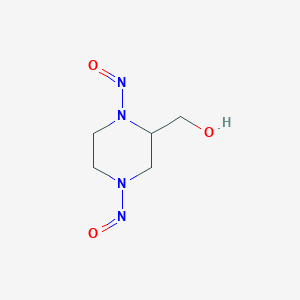
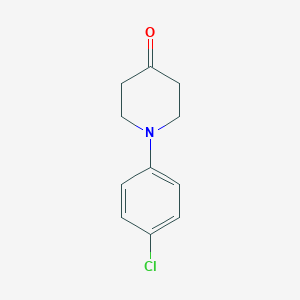
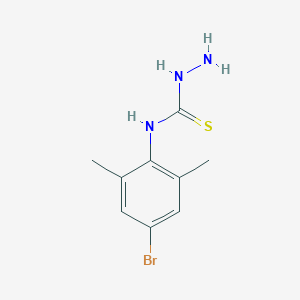
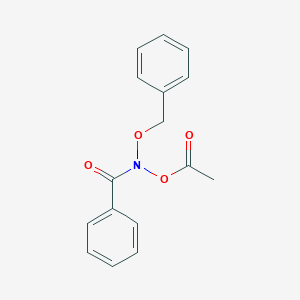
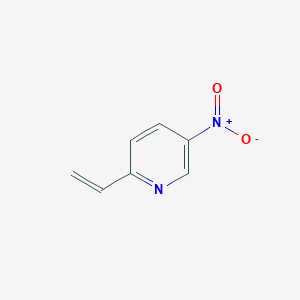
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
